Comparative Efficacy and Dosing Convenience: Ormeloxifene vs. Tamoxifen in Mastalgia
In a randomized controlled trial (RCT) involving 93 patients with cyclical mastalgia, Ormeloxifene (30 mg twice weekly) demonstrated equivalent efficacy to the standard-of-care Tamoxifen (10 mg daily). Both treatments produced a significant and comparable reduction in breast pain score (Group 1: Tamoxifen, 5 → 2; Group 2: Ormeloxifene twice weekly, 5 → 2; p < 0.001) [1]. The key differentiator is the dosing frequency: Ormeloxifene achieves this equivalent therapeutic outcome with only two doses per week, compared to Tamoxifen's seven doses per week. This represents a 71% reduction in pill burden while maintaining comparable clinical benefit.
| Evidence Dimension | Efficacy in reducing cyclical mastalgia (Breast Pain Score, median) |
|---|---|
| Target Compound Data | Reduction from 5 to 2 (p < 0.001) |
| Comparator Or Baseline | Tamoxifen 10 mg daily: Reduction from 5 to 2 (p < 0.001) |
| Quantified Difference | Equivalent efficacy (no significant difference between groups) |
| Conditions | Randomized controlled trial; 3-month treatment; patients with moderate-to-severe cyclical mastalgia |
Why This Matters
For researchers or clinicians selecting a SERM for mastalgia, this data confirms that Ormeloxifene offers non-inferior efficacy with a significantly reduced dosing frequency, which can improve patient adherence and convenience.
- [1] Dhar D, Saibal P, et al. Comparison of Efficacy of two Dosages Regimens of Centchroman (Ormeloxifene) with Tamoxifen in Treatment of Cyclical Mastalgia: a Randomized Controlled Trial. Indian J Surg. 2023;85:552–558. View Source
